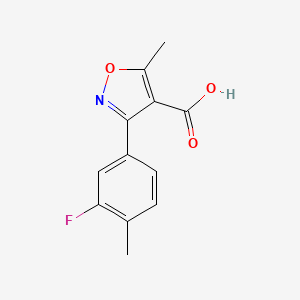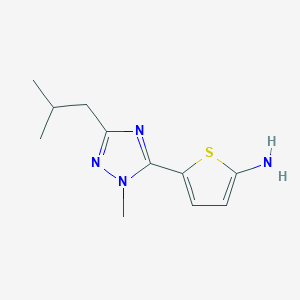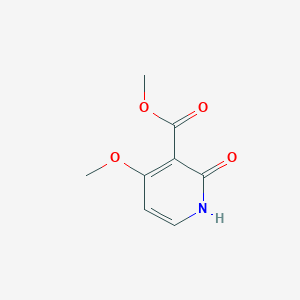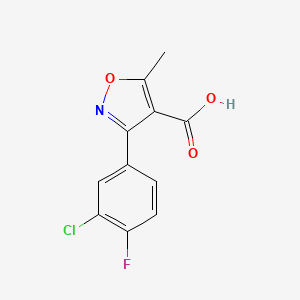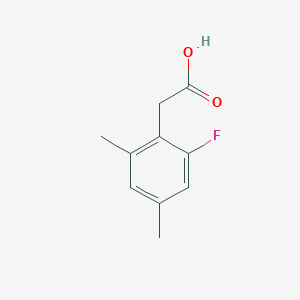
2,4-Dimethyl-6-fluorophenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-6-fluorophenylacetic acid is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups and one fluorine atom, along with an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-6-fluorophenylacetic acid typically involves the introduction of the fluorine atom and the acetic acid group onto a phenyl ring that is already substituted with methyl groups. One common method involves the use of electrophilic aromatic substitution reactions, where a fluorine source such as fluorine gas or a fluorinating agent is used to introduce the fluorine atom. The acetic acid group can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution and Friedel-Crafts acylation reactions. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dimethyl-6-fluorophenylacetic acid can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction: The acetic acid moiety can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 2,4-Dimethyl-6-fluorobenzoic acid.
Reduction: Formation of 2,4-Dimethyl-6-fluorophenylethanol.
Substitution: Formation of 2,4-Dimethyl-6-chlorophenylacetic acid when fluorine is substituted with chlorine.
Aplicaciones Científicas De Investigación
2,4-Dimethyl-6-fluorophenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-6-fluorophenylacetic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
2,4-Dimethylphenylacetic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
2,4-Difluorophenylacetic acid: Contains two fluorine atoms, which may enhance its reactivity and binding affinity compared to 2,4-Dimethyl-6-fluorophenylacetic acid.
2,4-Dimethyl-6-chlorophenylacetic acid:
Uniqueness: this compound is unique due to the presence of both methyl and fluorine substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H11FO2 |
|---|---|
Peso molecular |
182.19 g/mol |
Nombre IUPAC |
2-(2-fluoro-4,6-dimethylphenyl)acetic acid |
InChI |
InChI=1S/C10H11FO2/c1-6-3-7(2)8(5-10(12)13)9(11)4-6/h3-4H,5H2,1-2H3,(H,12,13) |
Clave InChI |
DETJKLQSONQWIC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)F)CC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Fluorobicyclo[1.1.1]pentane-1,3-dicarboxylicacid](/img/structure/B13626810.png)
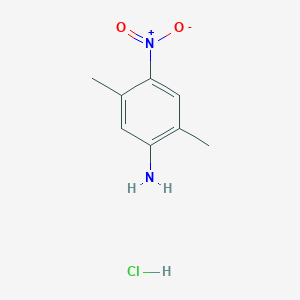
![n4-Ethyl-n4-isobutylbenzo[c][1,2,5]oxadiazole-4,7-diamine](/img/structure/B13626826.png)

